L-Proline

Description

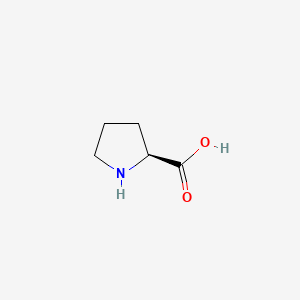

Structure

2D Structure

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Record name | proline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Proline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-13-3 | |

| Record name | L-Proline homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044021 | |

| Record name | L-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Proline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C, Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol, Very soluble in water, alcohol; insoluble in ether, Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol, 162.0 mg/mL, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Proline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.064 at 24 °C | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Flat needles from alcohol + ether; prisms from water, White crystals or crystalline powder | |

CAS No. |

4305-67-3, 147-85-3, 37159-97-0 | |

| Record name | L-Proline, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4305-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(2,3-3H)Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037159970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DLQ4CIU6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-222 °C, decomposes, MP: 215-220 °C with decomposition /D(+)-Proline/, MP: 205 °C with decomposition /DL-Proline/, 221 °C | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

L Proline Metabolic Pathways and Regulation

L-Proline Biosynthesis Mechanisms

The anabolic production of this compound is achieved through distinct enzymatic steps originating from either L-glutamate or L-ornithine. While the glutamate (B1630785) pathway is considered the primary route for proline biosynthesis in many organisms, the ornithine pathway provides an alternative route, with its contribution varying across different species and physiological conditions.

Glutamate Pathway for this compound Anabolism

The biosynthesis of this compound from glutamate is a conserved pathway found in a wide range of organisms, from bacteria to mammals and plants. citrusgenomedb.org This pathway involves the sequential action of two enzymes that convert glutamate to P5C, which is then reduced to proline. In higher plants, these first two steps are often catalyzed by a single bifunctional enzyme. citrusgenomedb.orgnih.gov

The initial and rate-limiting step in the glutamate pathway is the ATP-dependent phosphorylation of L-glutamate to γ-glutamyl phosphate (B84403). This reaction is catalyzed by γ-glutamyl kinase, also known as Δ¹-pyrroline-5-carboxylate synthetase (P5CS) in many organisms where it exists as a bifunctional enzyme, or ProB in bacteria. nih.gov P5CS is a key regulatory point in the pathway, being subject to feedback inhibition by this compound. nih.govnih.gov This allosteric regulation allows the cell to control the rate of proline synthesis based on its intracellular concentration. In some organisms, the expression of the gene encoding P5CS is also upregulated in response to environmental stresses such as high salinity and drought, leading to the accumulation of proline as an osmoprotectant. nih.govfrontiersin.org The P5CS enzyme itself is a bifunctional protein in many plants and animals, containing both the γ-glutamyl kinase and the subsequent γ-glutamyl phosphate reductase domains. nih.govnih.gov

The second step in the glutamate pathway is the NADPH-dependent reduction of the unstable intermediate, γ-glutamyl phosphate, to glutamate-5-semialdehyde. This reaction is catalyzed by γ-glutamyl phosphate reductase, a component of the bifunctional P5CS enzyme in many eukaryotes, or the ProA protein in bacteria. nih.govnih.gov The product, glutamate-5-semialdehyde, is in spontaneous equilibrium with its cyclic form, P5C. nih.gov The activity of this enzyme is tightly coupled with the preceding kinase activity, ensuring the efficient conversion of glutamate to P5C. In bacteria, ProA and ProB are separate monofunctional proteins. ebi.ac.uk

Δ¹-Pyrroline-5-carboxylate (P5C) is a crucial intermediate in amino acid metabolism, standing at the intersection of the glutamate and ornithine pathways for proline biosynthesis, as well as proline catabolism. nih.govuni-konstanz.de It is formed from the spontaneous cyclization of glutamate-5-semialdehyde, the product of the γ-glutamyl phosphate reductase reaction. nih.gov P5C is then reduced to this compound in a final step catalyzed by P5C reductase (P5CR). wikipedia.org

Ornithine Pathway for this compound Anabolism

An alternative route for this compound synthesis utilizes L-ornithine as a precursor. This pathway is particularly significant in certain mammalian tissues and can contribute to proline production under specific metabolic conditions. nih.gov

The key enzyme in the ornithine pathway is ornithine-δ-aminotransferase (OAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.gov OAT catalyzes the transfer of the δ-amino group of L-ornithine to an amino group acceptor, typically α-ketoglutarate, to produce glutamate-γ-semialdehyde and L-glutamate. nih.govmdpi.com As mentioned previously, glutamate-γ-semialdehyde spontaneously cyclizes to form P5C, which can then be converted to proline by P5C reductase. nih.gov The direction of the OAT-catalyzed reaction is reversible, and its role in either proline biosynthesis or catabolism can depend on the specific metabolic state of the cell and the relative concentrations of ornithine and other metabolites. nih.gov In some contexts, particularly in plants, OAT is considered to be primarily involved in arginine catabolism, feeding P5C into the proline degradation pathway rather than contributing significantly to net proline synthesis. uni-konstanz.de

Data Tables

Table 1: Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Pathway | Substrate(s) | Product(s) |

|---|---|---|---|---|

| γ-Glutamyl Kinase | P5CS/ProB | Glutamate | L-Glutamate, ATP | γ-Glutamyl phosphate, ADP |

| γ-Glutamyl Phosphate Reductase | P5CR/ProA | Glutamate | γ-Glutamyl phosphate, NADPH | Glutamate-5-semialdehyde, NADP+, Phosphate |

| Ornithine-δ-aminotransferase | OAT | Ornithine | L-Ornithine, α-Ketoglutarate | Glutamate-γ-semialdehyde, L-Glutamate |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Glutamate |

| L-Ornithine |

| γ-Glutamyl Phosphate |

| Glutamate-5-semialdehyde |

| Δ¹-Pyrroline-5-carboxylate |

| α-Ketoglutarate |

| Adenosine triphosphate |

| Adenosine diphosphate |

| Nicotinamide adenine dinucleotide phosphate (oxidized) |

| Nicotinamide adenine dinucleotide phosphate (reduced) |

| Pyridoxal-5'-phosphate |

This compound Catabolism and Degradation Pathways

The breakdown of this compound is a highly conserved mitochondrial process across various organisms, serving as a source of energy, nitrogen, and redox potential. This catabolic pathway involves a two-step enzymatic conversion of this compound to glutamate, which can then be integrated into central metabolism.

Proline Dehydrogenase (PRODH/PO) Activity and Regulation

The initial and rate-limiting step in this compound catabolism is catalyzed by Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). nih.gov This enzyme is an oxidoreductase that facilitates the oxidation of this compound to Δ¹-pyrroline-5-carboxylate (P5C). nih.govwikipedia.orgnih.gov PRODH is tightly associated with the inner mitochondrial membrane, a location that enables the direct transfer of electrons from its FAD cofactor to the electron transport chain, typically via ubiquinone, contributing to ATP production. wikipedia.orgnih.gov The systematic name for this enzyme is this compound:quinone oxidoreductase. wikipedia.org

PRODH activity is crucial for regulating cellular proline levels and plays a significant role in cellular homeostasis by providing energy and shuttling redox potential between cellular compartments. nih.govwikipedia.org However, excessive PRODH activity can lead to an overload of the electron transport chain, resulting in the production of reactive oxygen species (ROS). wikipedia.org The regulation of PRODH is complex, occurring at transcriptional, post-transcriptional, and translational levels to adapt to the cell's metabolic state. nih.gov In humans, two genes, PRODH and PRODH2, encode for this enzyme, and mutations can lead to hyperprolinemia, a condition characterized by elevated proline levels. wikipedia.org In plants like Arabidopsis, there are also two isoforms, PRODH1 and PRODH2, with the latter being particularly active in response to osmotic and biotic stress. wikipedia.org

| Enzyme/Protein | Gene (Human) | Location | Cofactor | Reaction Catalyzed |

| Proline Dehydrogenase (PRODH/POX) | PRODH, PRODH2 | Inner Mitochondrial Membrane | FAD | This compound → Δ¹-pyrroline-5-carboxylate (P5C) |

Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) Functionality

Following the action of PRODH, the intermediate Δ¹-pyrroline-5-carboxylate (P5C) is further metabolized in the second step of proline degradation. nih.govoup.com This reaction is catalyzed by Pyrroline-5-Carboxylate Dehydrogenase (P5CDH), an enzyme belonging to the oxidoreductase family. wikipedia.org P5CDH converts P5C into the amino acid glutamate. nih.govproteopedia.org This reaction is a dehydrogenation that utilizes NAD⁺ or NADP⁺ as a cofactor. wikipedia.orgproteopedia.org The three substrates for this enzyme are (S)-1-pyrroline-5-carboxylate, NAD⁺, and H₂O, yielding glutamate, NADH, and H⁺. wikipedia.org

P5CDH is essential for proline degradation and plays a critical role in linking the metabolism of proline, arginine, and ornithine, as P5C is an intermediate common to these pathways. nih.govproteopedia.org In plants, P5CDH is encoded by a single, ubiquitously expressed gene, and its function is vital for nitrogen remobilization, particularly during processes like leaf senescence. nih.govoup.comresearchgate.net While defects in P5CDH can block proline degradation, this does not necessarily alter plant growth under normal conditions. oup.comresearchgate.net However, the accumulation of P5C due to P5CDH deficiency can be toxic, potentially leading to programmed cell death. oup.comresearchgate.net In humans, the protein is encoded by the ALDH4A1 gene, and mutations can cause type II hyperprolinemia. wikipedia.orgproteopedia.org

| Enzyme/Protein | Gene (Human) | Cofactor | Substrates | Products |

| Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | ALDH4A1 | NAD⁺ / NADP⁺ | (S)-1-pyrroline-5-carboxylate, NAD⁺, H₂O | Glutamate, NADH, H⁺ |

Interconnection with Tricarboxylic Acid (TCA) Cycle

The catabolism of this compound is directly linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. The final product of the two-step proline degradation pathway is glutamate. frontiersin.orgnih.gov This glutamate can be converted into α-ketoglutarate (α-KG), a key intermediate of the TCA cycle. frontiersin.orgnih.gov This conversion allows the carbon skeleton of proline to be utilized for energy production. frontiersin.org

Once converted to α-ketoglutarate, the molecule enters the TCA cycle and can be completely oxidized to CO₂, generating ATP through oxidative phosphorylation. frontiersin.org This anaplerotic role of proline catabolism is particularly important under conditions of nutrient stress, where cells may rely on the breakdown of amino acids from degraded proteins or the extracellular matrix to fuel the TCA cycle and maintain cellular energy levels. nih.gov Therefore, proline degradation serves as a direct conduit for funneling carbon and nitrogen into the core energy-producing pathways of the cell. frontiersin.orgnih.gov

Production of Metabolites (e.g., Glutamate, Polyamines)

The primary and immediate metabolite produced from the catabolism of this compound is glutamate. nih.govnih.gov This conversion is a two-step process catalyzed sequentially by PRODH and P5CDH. nih.gov Glutamate is a versatile molecule with numerous metabolic fates. Beyond its entry into the TCA cycle as α-ketoglutarate, glutamate serves as a central hub in a major network of nitrogen-metabolizing pathways. nih.govresearchgate.net

This network connects the metabolism of glutamate to that of ornithine, arginine, and proline itself, as well as to the synthesis of polyamines and γ-aminobutyric acid (GABA). nih.govresearchgate.net The production of polyamines such as putrescine, spermidine, and spermine branches off from this network, using ornithine and arginine as substrates. nih.gov While proline catabolism does not directly produce polyamines, it replenishes the pool of glutamate, which is a precursor for ornithine synthesis. nih.gov In this way, the degradation of this compound supports the biosynthetic pathways for these critical signaling and structural molecules. nih.govresearchgate.net

Anaerobic Degradation of Hydroxyproline (B1673980) Isomers

Hydroxyprolines, particularly trans-4-hydroxy-L-proline (t4L-HP), are abundant components of structural proteins like collagen. nih.govacs.orgillinois.edu In anaerobic environments, microorganisms utilize distinct pathways for their degradation that involve glycyl radical enzymes (GREs). nih.govnih.gov One characterized pathway involves the enzyme t4L-HP dehydratase (HypD), which removes water from t4L-HP to produce Δ¹-pyrroline-5-carboxylate (P5C). nih.gov

A different anaerobic pathway has been discovered for the degradation of the isomer cis-4-hydroxy-L-proline (c4L-HP). nih.govacs.orgillinois.edu This pathway begins with the isomerization of c4L-HP to trans-4-hydroxy-D-proline (t4D-HP). nih.govacs.org A novel GRE, t4D-HP C-N-lyase (HplG), then catalyzes a radical-mediated ring opening of t4D-HP to yield 2-amino-4-ketopentanoate (AKP). nih.govacs.org This intermediate is subsequently cleaved by AKP thiolase into acetyl-CoA and D-alanine. nih.govacs.org These distinct anaerobic pathways highlight the metabolic versatility of microorganisms in utilizing different hydroxyproline isomers. nih.govacs.org

| Pathway | Key Enzyme | Substrate Isomer | Key Intermediate(s) | Final Products |

| Anaerobic t4L-HP Degradation | t4L-HP dehydratase (HypD) | trans-4-hydroxy-L-proline (t4L-HP) | Δ¹-pyrroline-5-carboxylate (P5C) | Proline, 5-aminopentanoate |

| Anaerobic c4L-HP Degradation | t4D-HP C-N-lyase (HplG) | cis-4-hydroxy-L-proline (c4L-HP) | trans-4-hydroxy-D-proline (t4D-HP), 2-amino-4-ketopentanoate (AKP) | Acetyl-CoA, D-alanine |

Genetic and Biochemical Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated to balance its roles in protein synthesis, stress response, and energy production. This regulation occurs at multiple levels, including gene expression and biochemical feedback mechanisms, and involves a dynamic interplay between synthesis and catabolism, often referred to as the "proline cycle". nih.govnih.gov

In plants, this compound metabolism is known to be a light-dependent process that is also influenced by hormones such as abscisic acid. nih.gov The genes encoding the key enzymes for synthesis (P5CS) and catabolism (PDH) are subject to differential regulation depending on environmental conditions. nih.gov For example, under stress conditions, P5CS gene expression is often upregulated to promote proline accumulation, while PDH expression may be suppressed. nih.gov

Biochemically, the proline cycle involves the catabolic oxidation of proline to P5C in the mitochondria by PRODH, and the synthetic reduction of P5C back to proline by P5C reductase (PYCR). nih.govnih.gov When the synthetic step occurs in the cytosol, the cycle effectively transfers reducing equivalents from cytosolic NADPH into the mitochondrial respiratory chain. nih.gov Furthermore, there is a metabolic link between the pathways of proline and hydroxyproline. The degradation of both is initiated by distinct dehydrogenases, but their oxidized products, P5C and hydroxy-P5C, can be substrates for the same downstream enzymes, allowing for mutual competition and complex regulatory feedback. frontiersin.org This interaction is also linked to the hypoxia-inducible factor (HIF) response to hypoxia, where hypoxia can increase the expression of enzymes involved in proline synthesis. frontiersin.org

Transcriptional and Post-Translational Control Mechanisms

The regulation of this compound metabolism occurs at multiple levels to ensure a rapid and appropriate response to cellular demands and environmental changes. This control is exerted through both the regulation of gene expression (transcriptional control) and the modulation of enzyme activity after protein synthesis (post-translational control).

Transcriptional Control: The expression of genes encoding the key enzymes in proline metabolism is highly regulated. The P5CS gene, particularly the stress-responsive isoform P5CS1, is transcriptionally upregulated in response to various abiotic stresses, such as drought and high salinity. plos.org This induction is mediated by complex signaling pathways, some of which are dependent on the plant hormone abscisic acid (ABA), while others are ABA-independent. semanticscholar.orgresearchgate.net The promoter regions of P5CS genes contain various cis-acting elements that serve as binding sites for numerous transcription factors, including those from the bZIP, MYB, and AP2/EREBP families, allowing for a finely tuned response to different signals. researchgate.net

In contrast, the expression of PRODH, the gene for the primary catabolic enzyme, is often reciprocally regulated. Under osmotic stress, PRODH transcription is typically suppressed to allow for proline accumulation. nih.gov Upon recovery from stress, its expression is induced to catabolize the excess proline, providing a source of energy and nitrogen. creative-proteomics.com This transcriptional switch is also influenced by light, with P5CS expression being promoted during light periods and PRODH expression increasing in the dark. nih.govfrontiersin.org

Post-Translational Control: Beyond transcriptional regulation, the activity of proline metabolic enzymes is controlled at the post-translational level. This allows for more immediate adjustments to metabolic flux without the need for new protein synthesis. One of the most significant post-translational regulatory mechanisms is the modulation of enzyme activity by the cellular redox state. The activity of P5CS is sensitive to the NADPH/NADP+ ratio; a high ratio (indicating high reducing power) favors proline synthesis. wikipedia.org Specifically, NADP+ has been shown to be a significant inhibitor of P5CS activity. nih.gov Similarly, the activity of P5CR can be regulated by the cellular redox status and ion concentrations, adding another layer of control to the biosynthetic pathway. nih.gov While direct evidence for other modifications like phosphorylation on these specific enzymes is still emerging, it is a common mechanism for regulating enzyme activity in metabolic pathways. wikipedia.orgwikipedia.org There is also evidence suggesting that PRODH may undergo post-translational modifications. researchgate.net

Feedback Inhibition Loops

A primary and highly conserved mechanism for regulating proline biosynthesis is feedback inhibition, a form of allosteric regulation where the end product of a pathway inhibits an earlier step. In proline metabolism, this compound itself acts as a feedback inhibitor of the P5CS enzyme. frontiersin.org This regulation is critical for maintaining proline homeostasis under normal conditions, preventing the unnecessary expenditure of energy and resources on proline synthesis when cellular levels are sufficient.

The target of this inhibition is the γ-glutamyl kinase (GK) activity domain located at the N-terminus of the bifunctional P5CS enzyme. nih.gov Proline binds to an allosteric site on the GK domain, distinct from the active site where glutamate binds. This binding induces a conformational change in the enzyme that reduces its affinity for glutamate, thereby slowing down the first committed step of the biosynthetic pathway. nih.gov The activity of Vigna aconitifolia P5CS, for instance, is reduced by 50% in the presence of 6 mM proline. researchgate.net

The physiological importance of this feedback loop has been demonstrated through genetic engineering. When the feedback inhibition of P5CS was removed by site-directed mutagenesis (e.g., the P5CSF129A mutation), the resulting transgenic plants accumulated significantly higher levels of proline, both under normal and osmotic stress conditions. researchgate.net This indicates that feedback regulation by proline is a major rate-limiting factor in its own synthesis. medlineplus.gov Studies in yeast have also identified specific amino acid residues, such as Gln79, that are crucial for stabilizing the proline binding pocket and are essential for the feedback inhibition mechanism. nih.govnih.gov

Under severe osmotic stress, plant cells can accumulate proline to concentrations that would theoretically shut down P5CS activity completely. researchgate.net The continued synthesis of proline under these conditions suggests that the sensitivity of P5CS to feedback inhibition may be modulated or partially lost during stress, possibly through conformational changes in the enzyme. researchgate.net

Modulation by Environmental Cues and Internal Signals

The this compound metabolic network is highly responsive to a wide range of external environmental cues and internal cellular signals. This modulation allows organisms, particularly plants, to adapt to changing conditions by adjusting proline levels for protection or as a metabolite.

Environmental Cues:

Drought and Salinity: Osmotic stress, caused by drought or high salt concentrations, is the most potent inducer of proline accumulation in many plants. nih.govfrontiersin.org This response is primarily driven by the strong transcriptional upregulation of P5CS1 and the simultaneous downregulation of PRODH, effectively maximizing synthesis while halting degradation. nih.gov

Light and Dark Cycles: Proline metabolism exhibits a distinct diurnal rhythm. Light promotes the expression of P5CS and represses PRODH, leading to proline synthesis during the day. frontiersin.org Conversely, in the dark, PRODH expression is induced, and proline is catabolized, likely to provide energy. nih.gov This regulation is mediated by photoreceptors and light-responsive transcription factors like ELONGATED HYPOCOTYL 5 (HY5), which directly binds to the promoters of P5CS1 and PRODH1.

Heavy Metals: Exposure to heavy metals such as cadmium and zinc can also lead to the accumulation of this compound, where it is thought to play a role in metal chelation and mitigating oxidative stress. nih.gov

Internal Signals:

Abscisic Acid (ABA): This phytohormone is a key internal signal that mediates the plant's response to water deficit. ABA signaling pathways can trigger the expression of P5CS1, contributing to stress-induced proline accumulation. frontiersin.orgnih.gov However, proline biosynthesis is also controlled by ABA-independent pathways, indicating a complex regulatory network that can distinguish between different types of stress. semanticscholar.orgresearchgate.net

Redox Status: The cell's redox state, particularly the NADP+/NADPH ratio, is a critical internal signal. Proline biosynthesis consumes NADPH, while its catabolism can generate reducing equivalents. The activity of key enzymes like P5CS is directly inhibited by NADP+, linking proline synthesis to the availability of reducing power, which is often altered by stress conditions affecting photosynthesis. creative-proteomics.comnih.gov

Nitrogen Availability: Proline metabolism is interconnected with nitrogen assimilation. The expression of enzymes like P5CS can be influenced by the nitrogen status of the plant, and proline can serve as a storage compound for nitrogen. nih.gov

Role of Isoenzymes in Metabolic Plasticity

The existence of multiple isoforms of key metabolic enzymes, known as isoenzymes, provides a crucial mechanism for metabolic plasticity. It allows an organism to fine-tune metabolic pathways in different tissues, at different developmental stages, or in response to specific environmental stimuli. In proline metabolism, several key enzymes exist as isoenzymes with non-redundant functions.

The most well-characterized example is Δ1-pyrroline-5-carboxylate synthetase (P5CS). In many plants, including Arabidopsis thaliana, there are two P5CS isoenzymes, P5CS1 and P5CS2, which are encoded by separate genes. wikipedia.org These isoenzymes exhibit distinct expression patterns and roles:

P5CS1: This isoform is strongly induced by environmental stresses such as drought, salinity, and cold. wikipedia.org It is considered the primary contributor to the massive accumulation of proline observed during osmotic stress and is regulated by both ABA-dependent and independent signaling pathways. researchgate.net Mutants lacking P5CS1 show significantly reduced proline accumulation under stress.

P5CS2: This isoform is considered a "housekeeping" enzyme. Its expression is less affected by abiotic stress and is more critical for normal growth and development. In Arabidopsis, P5CS2 is vital for embryogenesis and plays a role in processes requiring active cell division. researchgate.net While P5CS1 and P5CS2 have overlapping functions in some developmental processes like flowering, their distinct primary roles demonstrate a clear case of sub-functionalization. researchgate.net

Proline dehydrogenase (PRODH) also exists in multiple isoforms in some species. In Arabidopsis, there are two isoforms, PRODH1 and PRODH2. PRODH1 expression is induced upon relief from stress to catabolize accumulated proline, whereas PRODH2 appears to be more responsive to biotic stress. nih.gov In humans, two genes, PRODH and PRODH2, encode for different proline dehydrogenase enzymes. nih.gov

This division of labor among isoenzymes allows for metabolic flexibility. The plant can maintain essential housekeeping functions for growth and development via one set of isoenzymes (e.g., P5CS2) while mounting a robust, inducible stress response with another (e.g., P5CS1). This separation of function prevents interference between developmental and stress-response pathways and enables a more tailored and efficient regulation of proline metabolism.

L Proline S Multifaceted Cellular and Molecular Functions

L-Proline in Cellular Stress Adaptation Mechanisms

Environmental stresses, such as drought, salinity, temperature extremes, and heavy metal toxicity, can lead to cellular imbalances and damage. nih.govnih.gov this compound accumulates significantly in response to these conditions, acting as a key mediator in the cellular defense system. nih.govmdpi.comcas.cz Its protective mechanisms involve both its inherent chemical properties and its influence on various cellular processes and signaling pathways. nih.govresearchgate.net

Osmoprotection and Osmotic Adjustment

One of the earliest and most widely recognized functions of this compound in stress tolerance is its role as a compatible osmolyte. nih.govnih.govmdpi.com Compatible osmolytes are small, highly soluble molecules that accumulate in cells without interfering with metabolic processes, helping to balance water potential under osmotic stress conditions like drought and salinity. nih.govnih.govmdpi.com

Under conditions of low water potential, such as those caused by high salinity or drought, cells tend to lose water. mdpi.come-namtila.com The accumulation of this compound in the cytoplasm lowers the cellular osmotic potential, which helps to maintain cellular turgor pressure and facilitates water uptake, or reduces water efflux, from the surrounding environment. nih.govmdpi.come-namtila.comresearchgate.net This osmotic adjustment is critical for preserving cellular volume and function under stress. mdpi.come-namtila.com Studies on various plants, including wheat, barley, rice, and maize, have demonstrated that this compound accumulation or exogenous application helps maintain turgidity and improves water relations under stress. nih.govnih.govresearchgate.net

| Organism/Tissue | Stress Condition | Effect of Proline on Water Status | Source |

| Wheat leaves | Stress | Maintained turgidity | nih.gov |

| Barley leaves | Stress | Maintained turgidity | nih.gov |

| Vicia faba leaves | Salinity | Increased leaf water potential | nih.gov |

| Olea europaea | Salt | Mitigated reduction in leaf water relations | nih.gov |

| Rice plants | Salinity | Helps preserve cellular turgor pressure and osmotic balance | mdpi.com |

This compound contributes to the structural integrity and stability of cellular membranes under stress conditions. nih.govmdpi.comcas.cz Its compatible osmolyte properties are thought to play a role in this stabilization. mdpi.com Proline interacts with phospholipid headgroups, which can modulate membrane fluidity and permeability. mdpi.com This interaction helps to maintain the structural integrity of cellular membranes, preventing leakage and preserving cellular compartmentalization during stress. nih.govmdpi.commdpi.com Additionally, this compound's ability to form hydrogen bonds with water molecules contributes to the formation of a protective hydration layer around membranes, further enhancing their stability under adverse conditions. mdpi.com Studies have shown that proline treatment can protect the plasma membrane from damage under stress, such as cadmium stress in Solanum nigrum callus. nih.gov

Reactive Oxygen Species (ROS) Homeostasis and Antioxidant Defense

Environmental stresses often lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. nih.govnih.govfrontiersin.org this compound plays a significant role in mitigating oxidative stress through both direct ROS scavenging and by influencing the cellular antioxidant defense system. nih.govnih.govnih.gov

This compound has been shown to directly scavenge various ROS, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govnih.govfrontiersin.orggoogle.comresearchgate.netplos.org The imino group in proline's cyclic structure is thought to contribute to its ROS scavenging ability. google.com Studies using electron paramagnetic resonance (EPR) have provided evidence for proline's effectiveness as a hydroxyl radical scavenger. google.com By reacting with these highly reactive species, proline helps to prevent oxidative damage to proteins, lipids, and nucleic acids. e-namtila.comresearchgate.net While some studies suggest proline effectively quenches singlet oxygen, others have reported conflicting findings, indicating that the exact mechanisms and the range of ROS directly scavenged by proline may vary depending on the organism and specific conditions. nih.govfrontiersin.orgfrontiersin.org

This compound metabolism is intrinsically linked to cellular redox homeostasis, particularly influencing the balance of NADP⁺/NADPH ratios. nih.govnih.govmdpi.comcas.czfrontiersin.orgbham.ac.uknih.gov Proline biosynthesis, which occurs primarily in the cytosol and chloroplasts in plants, consumes NADPH. nih.govmdpi.comcas.cz This consumption of NADPH and production of NADP⁺ during proline synthesis can help maintain a low NADPH/NADP⁺ ratio in the cytosol, which in turn stimulates the oxidative pentose (B10789219) phosphate (B84403) pathway. mdpi.comcas.czfrontiersin.org The oxidative pentose phosphate pathway is a crucial source of NADPH for reductive biosynthesis and is essential for the regeneration of reduced glutathione (B108866) (GSH), a key component of the cellular antioxidant system. nih.govmdpi.comcas.cz

| Enzyme Involved in Proline Metabolism | Pathway | Cofactor(s) Involved | Influence on Redox | Source |

| P5CS (Δ¹-pyrroline-5-carboxylate synthetase) | Biosynthesis | ATP, NADPH | Consumes NADPH, produces NADP⁺ | nih.govmdpi.commdpi.comfrontiersin.org |

| P5CR (Δ¹-pyrroline-5-carboxylate reductase) | Biosynthesis | NADPH or NADH | Consumes NADPH or NADH | nih.govmdpi.comfrontiersin.orgfrontiersin.org |

| PRODH (Proline dehydrogenase) | Catabolism | FAD | Transfers electrons to ETC, can influence ROS | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| P5CDH (Pyrroline-5-carboxylate dehydrogenase) | Catabolism | NAD(P)⁺ | Consumes NAD(P)⁺, produces NAD(P)H | frontiersin.orgresearchgate.net |

Macromolecular Protection and Chaperone-like Activities

This compound exhibits properties akin to chemical chaperones, molecules that assist in the proper folding and stability of proteins and other macromolecules without being directly involved in the folding pathway. This protective capacity is vital for maintaining cellular function under challenging conditions that can otherwise lead to protein damage and aggregation.

Inhibition of Protein Aggregation and Fibrillation

Protein aggregation and the formation of amyloid fibrils are associated with various cellular dysfunctions and diseases. This compound has been demonstrated to inhibit the aggregation and fibrillation of certain proteins. Studies have shown that proline can prevent the aggregation of globular proteins such as lysozyme (B549824) and P39A cellular retinoic acid-binding protein. mdpi.com While it can inhibit the aggregation of some proteins, its effect can vary depending on the specific protein; for instance, it has been reported to promote the fibrillation of glucagon. mdpi.com The mechanism may involve interactions with hydrophobic regions of proteins, mediated by the hydrophobic surface of proline's closed ring structure. rsc.org Proline and hydroxyproline (B1673980) have been shown to inhibit the fibrillation and thermally induced aggregation of a number of proteins. researchgate.net

Enhancement of Protein Solubility and Stability

This compound can enhance the solubility of proteins and contribute to their stability, particularly in aqueous environments. researchgate.net Its presence in protein structures, especially in turns or loops, can influence solubility and stability. At high concentrations (e.g., >4.0 M), proline has been shown to completely prevent the precipitation of proteins induced by agents like trichloroacetic acid. researchgate.net This effect is thought to be due to proline's ability to increase the solubility of proteins, potentially through the formation of higher-order assemblies at high concentrations. researchgate.net Proline, along with other amino acids like glycine (B1666218), has been studied for its ability to enhance protein solubility and reduce aggregation, thereby stabilizing proteins under stress conditions. nsf.gov

Preservation of Enzyme Activity Under Stress Conditions

Environmental stresses, such as heat, salinity, and oxidative conditions, can lead to the denaturation and inactivation of enzymes. This compound helps preserve enzyme activity under these challenging conditions. Its chaperone properties are proposed to be involved in the enhancement and stabilization of redox enzymes, which are crucial for combating oxidative stress. nih.gov Exogenous application of proline has been observed to increase the activity of various antioxidant enzymes under salt, cadmium, and oxidative stress, contributing to increased stress tolerance. nih.gov These enzymes include superoxide (B77818) dismutase, catalase, and enzymes related to the GSH or ascorbate-GSH cycle. nih.gov Proline stabilizes protein structures by promoting protein hydration at low temperatures and protecting the spatial conformations of enzymes. researchgate.net It also ensures membrane integrity through hydrogen bond interactions. researchgate.net

Response to Specific Abiotic Stressors (excluding clinical human trials)

This compound accumulation is a widespread response in various organisms, including plants, bacteria, protozoa, algae, and marine invertebrates, to a range of environmental stresses. nih.govcore.ac.uk Intracellular proline levels in plants can increase significantly (by over 100-fold) during stress. nih.govcore.ac.uk This accumulation plays a vital role in mitigating the adverse effects of specific abiotic stressors like drought and salinity.

Drought Stress Responses

Drought stress significantly impacts plant growth by disrupting physiological and biochemical processes. Proline accumulation is a well-known metabolic response of plants to drought. tandfonline.com Under drought conditions, proline functions as a key osmoprotectant, helping to maintain cellular turgor pressure and osmotic balance, which is essential for water absorption and maintaining cellular function in situations with limited water availability. mdpi.come-namtila.comdysona.org Proline also stabilizes protein structures and the photosynthetic apparatus under drought stress. mdpi.com It contributes to mitigating oxidative stress by scavenging reactive oxygen species (ROS) generated during drought. mdpi.com

Research findings highlight the positive impact of proline in drought-stressed plants:

In maize, proline supplementation enhanced shoot and root growth under normal conditions and alleviated drought-induced reductions in growth parameters. mdpi.com

Under drought stress, proline-supplemented maize plants showed significant increases in shoot length, root length, shoot fresh weight, root fresh weight, shoot dry weight, and root dry weight compared to untreated plants. mdpi.com

Proline supplementation in drought-stressed maize also maintained higher nutrient levels (N, K, and P) and restored relative water content and leaf area. mdpi.com

In rice, proline was highly accumulated in leaves and sheaths under drought stress, with more severe stress leading to greater accumulation. tandfonline.com The drought-tolerant rice variety DA8 showed a higher ability to accumulate proline than susceptible varieties. tandfonline.com

Here is a table summarizing the effects of proline supplementation on maize under drought stress:

| Parameter | Untreated Drought Stress | Proline-Supplemented Drought Stress | Percentage Increase (Proline vs. Untreated) |

| Shoot Length | Baseline | Increased | 40% mdpi.com |

| Root Length | Baseline | Increased | 36% mdpi.com |

| Shoot Fresh Weight | Baseline | Increased | 97% mdpi.com |

| Root Fresh Weight | Baseline | Increased | 247% mdpi.com |

| Shoot Dry Weight | Baseline | Increased | 77% mdpi.com |

| Root Dry Weight | Baseline | Increased | 154% mdpi.com |

| N Concentration | Reduced | Maintained Higher | 30% mdpi.com |

| K Concentration | Reduced | Maintained Higher | 40% mdpi.com |

| P Concentration | Reduced | Maintained Higher | 28% mdpi.com |

| Relative Water Content | Reduced | Restored | 29% mdpi.com |

| Leaf Area | Reduced | Increased | Not specified, but significantly increased mdpi.com |

Note: Baseline values for untreated drought stress are relative to control conditions mentioned in the source, and the percentage increase is calculated based on the reported improvements with proline supplementation under drought stress.

Salinity Stress Responses

Soil salinity is a major abiotic stress that inhibits crop growth and development. Proline accumulation is a predominant endogenous osmolyte response to salinity, and increased proline levels have been linked to enhanced salinity tolerance in plants. mdpi.com Exogenous application of proline has also been shown to improve plant salt tolerance by reducing the destructive effects of salinity. mdpi.comnih.gov

Proline's role in salinity stress response involves several mechanisms:

Osmotic Adjustment: Proline acts as a compatible solute, helping to preserve cellular turgor pressure and osmotic balance under saline conditions. mdpi.comredalyc.org

Ion Homeostasis: Exogenous proline can alleviate salt stress by reducing the uptake and translocation of toxic ions like Na⁺ and Cl⁻ while enhancing K⁺ assimilation. frontiersin.orgnih.gov

Antioxidant Defense: Proline increases antioxidant activities, which helps to scavenge ROS generated by salinity stress. mdpi.comfrontiersin.orgnih.gov

Protein and Membrane Stabilization: Proline contributes to the stabilization of subcellular structures, proteins, and membranes under salt stress. researchgate.netredalyc.org

Research findings demonstrate the benefits of proline under salinity stress:

In rice, overexpression of proline has been observed to increase plant salinity tolerance. mdpi.com Exogenously applied proline improved salt tolerance by reducing the destructive effect of salinity. mdpi.com

Studies on various rice genotypes have shown a correlation between higher proline accumulation and greater salt tolerance. mdpi.com

Exogenous proline application has been shown to ameliorate the adverse effects of salinity in rice, even at low concentrations. nih.gov

In melon seedlings under salt stress, exogenous application of 10 and 20 mM proline led to higher proline content, increased growth parameters, and higher chlorophyll (B73375) content. redalyc.org

In callus cells of Medicago sativa subjected to salinity stress, exogenously supplied proline increased dry weight and free proline content. nih.gov

Foliar application of proline to Helianthus annuus under salt stress mitigated the negative effects on plant growth, resulting in longer shoots and roots and greater fresh and dry weights. frontiersin.orgnih.gov

Here is a table illustrating the effects of exogenous proline on melon seedlings under salt stress:

| Parameter | 0 mM Proline (8.0 dS m⁻¹ NaCl) | 10 mM Proline (8.0 dS m⁻¹ NaCl) | 20 mM Proline (8.0 dS m⁻¹ NaCl) |

| Proline Content | Baseline | Higher | Higher |

| Growth Parameters | Baseline | Increased | Increased |

| Chlorophyll Content | Baseline | Higher | Increased |

Note: Data is based on observations reported in the source redalyc.org where 0 mM proline represents the control under saline conditions. "Baseline" indicates the level observed without exogenous proline application under the specified salt stress.

Heavy Metal Toxicity Mitigation

This compound accumulation is a widespread phenomenon observed in plants exposed to toxic heavy metal ions bohrium.comnih.gov. This accumulation is considered a protective mechanism against heavy metal toxicity. Proline can act as a metal chelator, binding to heavy metal ions and reducing their availability and subsequent toxicity within the cell nih.govmicrobiologyjournal.orgresearchgate.net. This chelation can help to sequester metals and prevent them from interfering with cellular processes or generating reactive oxygen species (ROS).

Research indicates that proline's role in mitigating heavy metal toxicity extends beyond chelation. It also contributes to the detoxification of ROS induced by heavy metals through its antioxidant properties nih.govmicrobiologyjournal.org. By scavenging free radicals and maintaining cellular redox balance, proline helps to protect cellular structures from oxidative damage caused by heavy metal exposure nih.govnih.gov. While the exact mechanisms are still being investigated, the accumulation of proline is consistently observed as an adaptive response to heavy metal stress in various plant species.

UV Radiation Response

Plants exposed to UV radiation, particularly UV-B, accumulate this compound as part of their protective mechanisms nih.govnih.gov. UV-B radiation can lead to the generation of free radicals and oxidative stress, damaging cellular components and impairing physiological processes like photosynthesis nih.govmdpi.com. This compound helps to counteract these detrimental effects.

Proline is known to scavenge free radicals generated in response to UV-B exposure nih.gov. The five-membered ring structure of this compound is thought to be particularly effective at quenching hydroxyl radicals (•OH) frontiersin.org. By detoxifying ROS, proline helps to protect cellular membranes and photosynthetic machinery from oxidative damage frontiersin.orgnih.gov. Studies have shown that exogenous application of proline can enhance UV-B tolerance in plants, leading to reduced oxidative damage and increased activity of antioxidant enzymes mdpi.comresearchgate.net. Proline accumulation induced by other stresses, such as salt stress, has also been shown to increase tolerance to UV-B exposure nih.gov.

This compound in Cell Signaling Networks

Beyond its direct protective roles, this compound also functions as a signaling molecule, influencing various cellular pathways that regulate growth, differentiation, and stress responses nih.govfrontiersin.org.

Amino Acid Stress Response Pathways

This compound plays a role in the cellular response to amino acid stress. Research suggests that this compound can influence the integrated stress response (ISR), a pathway activated by various stimuli including amino acid deprivation biorxiv.org. In some contexts, this compound has been shown to repress the amino-acid starvation response branch of the ISR biorxiv.org. This modulation of the ISR by this compound can impact cell survival, particularly in cells experiencing mitochondrial dysfunction biorxiv.org.

Studies in mouse embryonic stem cells (ESCs) have indicated that this compound is a key amino acid sensed by the ISR, and its availability can determine the outcome of cell competition biorxiv.org. Winner cells in a competitive environment can induce increased this compound uptake in loser cells, which in turn causes ISR repression and their elimination biorxiv.org. This highlights this compound's role in signaling pathways that integrate nutrient availability and cellular stress.

mTORC1 Pathway Modulation

This compound has been shown to activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway biorxiv.orgnih.gov. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status nih.gov.

Studies in porcine trophectoderm cells have demonstrated that proline addition enhances the protein abundance of phosphorylated mTORC1 (p-mTORC1) and its downstream targets, such as p-p70S6K and p-S6 nih.gov. This activation of mTORC1 by proline supports cell growth and modulates the intracellular redox environment nih.gov. In mouse ESCs, the mTORC1 pathway is required for this compound-mediated improvements in preimplantation development, and this compound acutely activates the mTOR pathway biorxiv.orgnih.govbiologists.com. This suggests that this compound's influence on cell fate and development can be mediated, in part, through mTORC1 signaling biorxiv.orgnih.gov.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound has also been implicated in the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the MAPK signaling cascade that regulates various cellular processes including proliferation, differentiation, and survival biorxiv.orgoup.com.

Research in mouse ESCs indicates that this compound acutely activates the ERK1/2 pathway biorxiv.orgnih.govbiologists.com. This activation is part of a complex signaling network modulated by this compound, which also involves pathways like MAPK, PI3K, and Fgf biorxiv.orgnih.govbiologists.com. The activation of ERK1/2 by this compound can rapidly induce changes in pathways important for pluripotency and differentiation nih.govbiologists.com. While the precise mechanisms by which this compound activates ERK are still being explored, studies suggest it can occur through multiple signaling cascades and may be influenced by crosstalk with other pathways like Fgfr, PI3K, and S6K biologists.comoup.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 145742 uni.ludsmz.dewikipedia.org |

| mTORC1 | 25262965 (for a component/inhibitor) figshare.com |

| ERK1/2 | 11493598 (for an inhibitor, FR180204) guidetopharmacology.orgciteab.com |

| Pyrroline-5-carboxylate (P5C) | 614 (for Dthis compound, related) uni.luwikipedia.orgfishersci.pt |

| Glutamate (B1630785) | 6106 wikipedia.org |

| Ornithine | 6262 wikipedia.org |

| Abscisic acid (ABA) | 5280588 guidetopharmacology.org |

| Rapamycin (Sirolimus) | 5280461 researchgate.net |

| U0126 (MEK inhibitor) | 5367503 mdpi.com |

| FR180204 (ERK inhibitor) | 11493598 guidetopharmacology.orgciteab.com |

| XL-388 (mTORC1/2 inhibitor) | 59604787 guidetopharmacology.org |

| Torin-1 (mTORC1/2 inhibitor) | 49836027 biomolther.org |

| PQR620 (mTORC1/2 inhibitor) | 121334520 |

| Ulixertinib (ERK1/2 inhibitor) | 11719003 |

| Ravoxertinib (ERK inhibitor) | 71727581 |

| Rineterkib (ERK inhibitor) | 118045847 |

| PLX4720 (BRAF inhibitor, affects MAPK pathway) | 24180719 |

| Vemurafenib (BRAF inhibitor, affects MAPK pathway) | 42611257 |

| Dabrafenib (BRAF inhibitor, affects MAPK pathway) | 44462760 |

| Encorafenib (BRAF inhibitor, affects MAPK pathway) | 50922675 |

| SCH772984 (ERK1/2 inhibitor) | 58282870 (for MK-8353, a derivative) |

| MK-8353 (ERK1/2 inhibitor) | 58282870 |

| Salicylate (AMPK activator) | 54675850 |

| Aspirin | 2244 |

| A-769662 (AMPK activator) | 54708532 |

Note: PubChem CIDs for pathways (like mTORC1 and ERK) are not directly available as single entries. CIDs for representative inhibitors or related molecules within those pathways are provided instead.

This compound, a unique cyclic imino acid, plays critical roles in various cellular and molecular processes, particularly in mediating responses to environmental stresses and modulating key signaling pathways. Its distinct structure contributes to its diverse functions, ranging from osmoprotection and protein stabilization to influencing redox balance and regulating cellular signaling cascades.

Temperature Stress Responses (Cold and Heat)

This compound accumulation is a well-documented response in various organisms, including plants, to temperature extremes, encompassing both cold and heat stress researchgate.netbohrium.com. This accumulation is considered a crucial adaptive mechanism to mitigate the detrimental impacts of unfavorable temperatures on cellular function and survival researchgate.netbohrium.com.

Under cold stress conditions, enhanced this compound metabolism has been observed, linked to increased activity of enzymes involved in its biosynthesis, such as glutamate decarboxylase (GAD), P5CS, and ornithine δ-aminotransferase (OAT), while the expression of proline dehydrogenase (PDH) decreases nih.gov. Proline acts as a cryoprotectant, increasing the freeze tolerance in various organisms, including plants and yeast nih.gov. It contributes to cold tolerance by stabilizing cellular osmotic potential and repairing cold-rigidified membranes plos.org.

Similarly, this compound plays a vital role in alleviating high-temperature stress (HTS) frontiersin.org. While its exact physiological function during heat stress is still being elucidated, emerging evidence highlights its role as an overriding molecule in quenching singlet oxygen and superoxide radicals, thereby reducing oxidative stress induced by heat frontiersin.org. Proline can act as an osmoprotectant under heat stress, helping to maintain cell turgidity and stabilize proteins and enzymes encyclopedia.pubmicrobiologyjournal.org. The proline cycle, involving the interconversion of proline and pyrroline-5-carboxylate (P5C), can act as a shuttle, and the associated redox couples (NAD+/NADH, NADP+/NADPH) are crucial for energy transfer among cellular compartments during heat stress and recovery frontiersin.org. Proline degradation via PRODH can also contribute to alleviating oxidative stress frontiersin.org.

Studies in various plant species have demonstrated the beneficial role of proline in enhancing temperature stress tolerance. Table 1 provides representative examples of such findings.

| Plant Species | Stress Type | Observed Effect of Proline | Source |

| Peaches | Cold Stress | Enhanced this compound metabolism, increased GAD, P5CS, OAT, decreased PDH expression | nih.gov |

| Rice, Mustard, Mung bean | UV Radiation (also relevant to temperature stress response due to shared oxidative stress mechanisms) | Accumulation of this compound | nih.gov |

| Tomato | Heat Stress | This compound alleviates heat stress | researchgate.net |

| Barley, Radish, Tomato, Tobacco, Lettuce, Wheat | Heat Stress | De novo accumulation of proline | frontiersin.org |

| Arabidopsis thaliana | Heat Stress (exogenous application) | Protected plants exposed to high temperatures | frontiersin.org |

| Capsicum frutescens | Heat Stress (foliar application) | Helped in heat stress tolerance and recovery | frontiersin.org |

| Rice seedlings | Heat Stress (foliar application) | Alleviation of heat stress | frontiersin.org |

| Oil palm | Cold Stress | Accumulation of proline, positive link between CBF expression and proline accumulation | plos.org |

| Okra | High Temperature Stress | Higher levels of antioxidant enzymes in heat-tolerant genotypes with higher proline levels | mdpi.com |

| Quinoa | Low Temperature Stress | Improved plant growth, photosynthetic pigments, osmolytes (proline), antioxidant enzymes, decreased MDA content | mdpi.com |

Heavy Metal Toxicity Mitigation

This compound accumulation is a widespread phenomenon observed in plants exposed to toxic heavy metal ions bohrium.comnih.gov. This accumulation is considered a protective mechanism against heavy metal toxicity. Proline can act as a metal chelator, binding to heavy metal ions and reducing their availability and subsequent toxicity within the cell nih.govmicrobiologyjournal.orgresearchgate.net. This chelation can help to sequester metals and prevent them from interfering with cellular processes or generating reactive oxygen species (ROS).

Research indicates that proline's role in mitigating heavy metal toxicity extends beyond chelation. It also contributes to the detoxification of ROS induced by heavy metals through its antioxidant properties nih.govmicrobiologyjournal.org. By scavenging free radicals and maintaining cellular redox balance, proline helps to protect cellular structures from oxidative damage caused by heavy metal exposure nih.govnih.gov. While the exact mechanisms are still being investigated, the accumulation of proline is consistently observed as an adaptive response to heavy metal stress in various plant species.

UV Radiation Response

Plants exposed to UV radiation, particularly UV-B, accumulate this compound as part of their protective mechanisms nih.govnih.gov. UV-B radiation can lead to the generation of free radicals and oxidative stress, damaging cellular components and impairing physiological processes like photosynthesis nih.govmdpi.com. This compound helps to counteract these detrimental effects.

Proline is known to scavenge free radicals generated in response to UV-B exposure nih.gov. The five-membered ring structure of this compound is thought to be particularly effective at quenching hydroxyl radicals (•OH) frontiersin.org. By detoxifying ROS, proline helps to protect cellular membranes and photosynthetic machinery from oxidative damage frontiersin.orgnih.gov. Studies have shown that exogenous application of proline can enhance UV-B tolerance in plants, leading to reduced oxidative damage and increased activity of antioxidant enzymes mdpi.comresearchgate.net. Proline accumulation induced by other stresses, such as salt stress, has also been shown to increase tolerance to UV-B exposure nih.gov.

This compound in Cell Signaling Networks

Beyond its direct protective roles, this compound also functions as a signaling molecule, influencing various cellular pathways that regulate growth, differentiation, and stress responses nih.govfrontiersin.org.

Amino Acid Stress Response Pathways

This compound plays a role in the cellular response to amino acid stress. Research suggests that this compound can influence the integrated stress response (ISR), a pathway activated by various stimuli including amino acid deprivation biorxiv.org. In some contexts, this compound has been shown to repress the amino-acid starvation response branch of the ISR biorxiv.org. This modulation of the ISR by this compound can impact cell survival, particularly in cells experiencing mitochondrial dysfunction biorxiv.org.

Studies in mouse embryonic stem cells (ESCs) have indicated that this compound is a key amino acid sensed by the ISR, and its availability can determine the outcome of cell competition biorxiv.org. Winner cells in a competitive environment can induce increased this compound uptake in loser cells, which in turn causes ISR repression and their elimination biorxiv.org. This highlights this compound's role in signaling pathways that integrate nutrient availability and cellular stress.

mTORC1 Pathway Modulation

This compound has been shown to activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway biorxiv.orgnih.gov. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status nih.gov.

Studies in porcine trophectoderm cells have demonstrated that proline addition enhances the protein abundance of phosphorylated mTORC1 (p-mTORC1) and its downstream targets, such as p-p70S6K and p-S6 nih.gov. This activation of mTORC1 by proline supports cell growth and modulates the intracellular redox environment nih.gov. In mouse ESCs, the mTORC1 pathway is required for this compound-mediated improvements in preimplantation development, and this compound acutely activates the mTOR pathway biorxiv.orgnih.govbiologists.com. This suggests that this compound's influence on cell fate and development can be mediated, in part, through mTORC1 signaling biorxiv.orgnih.gov.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound has also been implicated in the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the MAPK signaling cascade that regulates various cellular processes including proliferation, differentiation, and survival biorxiv.orgoup.com.

Research in mouse ESCs indicates that this compound acutely activates the ERK1/2 pathway biorxiv.orgnih.govbiologists.com. This activation is part of a complex signaling network modulated by this compound, which also involves pathways like MAPK, PI3K, and Fgf biorxiv.orgnih.govbiologists.com. The activation of ERK1/2 by this compound can rapidly induce changes in pathways important for pluripotency and differentiation nih.govbiologists.com. While the precise mechanisms by which this compound activates ERK are still being explored, studies suggest it can occur through multiple signaling cascades and may be influenced by crosstalk with other pathways like Fgfr, PI3K, and S6K biologists.comoup.com.

MAPK Cascade Involvement

This compound has been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical signaling pathway involved in various cellular processes, including growth, differentiation, and stress responses nih.govmdpi.com. In plants, for instance, MAPK is identified as a prime signaling pathway for this compound biosynthesis under abiotic stress conditions nih.govresearchgate.net. The MAPK signaling pathway involves a cascade of kinases: MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and MAP kinases (MAPKs) nih.gov. Under stimulation, the MAPK receptor undergoes phosphorylation, leading to its activation nih.gov. MAPKs are phosphorylated by MAP2Ks on conserved threonine and tyrosine residues within a T-X-Y motif nih.gov. Activated MAPKs then phosphorylate various substrates, including kinases and transcriptional factors, which can subsequently activate and synthesize this compound nih.gov.